molecular formula C24H19NO4 B3422706 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid CAS No. 264273-07-6

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid

Cat. No.: B3422706
CAS No.: 264273-07-6
M. Wt: 385.4 g/mol
InChI Key: FWYAYXBFHLDIRA-UHFFFAOYSA-N
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid is a heterocyclic compound featuring an indoline backbone (a saturated indole derivative) protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its base-labile nature, enabling orthogonal deprotection strategies. This compound serves as a critical building block in medicinal chemistry and drug discovery, particularly for introducing constrained cyclic structures into peptide chains or small-molecule therapeutics.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYAYXBFHLDIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405730
Record name 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-38-2, 264273-07-6
Record name 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid
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Record name (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Fmoc-DL-Idc-OH is in the field of peptide synthesis. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted reactions.

Key Advantages:

  • Ease of Removal: The Fmoc group can be easily removed under mild basic conditions (e.g., using piperidine), allowing for efficient deprotection during peptide assembly.
  • Compatibility: The compound is compatible with various coupling reagents and conditions used in peptide synthesis, making it versatile for producing diverse peptide sequences .

Drug Development

Fmoc-DL-Idc-OH has potential applications in drug development, particularly in the design of peptidomimetics and bioactive compounds. Its structural features can be manipulated to create analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Case Studies:

  • Peptidomimetic Design: Researchers have utilized Fmoc-DL-Idc-OH to create peptidomimetics that mimic natural peptides but offer better stability and bioavailability. These compounds are being investigated for their efficacy against various diseases, including cancer and infectious diseases .
  • Targeted Drug Delivery: The incorporation of Fmoc-DL-Idc-OH into drug delivery systems has been explored. Its ability to form stable complexes with therapeutic agents can enhance targeted delivery and reduce side effects associated with conventional therapies .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis beyond peptide chemistry. Its unique functional groups allow for various transformations, including:

  • Coupling Reactions: Used in the synthesis of complex organic molecules through coupling reactions with other electrophiles.
  • Functional Group Modifications: The indoline moiety can undergo further functionalization to produce derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways . The Fmoc group serves as a protective group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Azetidine Derivatives

  • Example: (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS 136552-06-2) Molecular Formula: C₁₉H₁₇NO₄ Molecular Weight: 335.34 g/mol Key Features: A four-membered azetidine ring introduces significant conformational constraint, enhancing binding affinity in drug candidates. Synthesis: Reacted with Fmoc-Cl in 1,4-dioxane and sodium carbonate, yielding 85–90% purity . Applications: Used in peptide mimetics and kinase inhibitors due to its rigid structure.

Piperazine and Piperidine Derivatives

  • Example : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)
    • Molecular Formula : C₂₂H₂₂N₂O₄
    • Molecular Weight : 378.43 g/mol
    • Key Features : The piperazine ring provides two nitrogen atoms for functionalization, enabling diverse pharmacological modifications.
    • Applications : Common in G-protein-coupled receptor (GPCR) targeting and linker chemistry .

Indole and Octahydroindole Derivatives

  • Example: (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid (CAS 1217512-55-4) Molecular Formula: C₂₄H₂₅NO₄ Molecular Weight: 391.47 g/mol Key Features: The octahydroindole scaffold offers a saturated bicyclic system, improving metabolic stability compared to aromatic indoles. Applications: Utilized in opioid receptor ligands and protease inhibitors .

Isoindoline and Tetrahydroisoquinoline Derivatives

  • Example: 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid (CAS 204320-59-2) Molecular Formula: C₂₄H₁₉NO₄ Molecular Weight: 385.41 g/mol Key Features: The isoindoline core mimics natural alkaloids, enhancing bioavailability. Hazards: H302 (harmful if swallowed), H315 (skin irritation) .

Other Cyclic and Acyclic Derivatives

  • Example: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4) Molecular Formula: C₁₈H₁₅NO₄S Molecular Weight: 341.38 g/mol Key Features: The mercapto (-SH) group enables disulfide bond formation, critical for stabilizing peptide structures. Applications: Used in cysteine-rich peptide synthesis .

Physicochemical Properties and Reactivity

Compound LogP TPSA (Ų) Solubility (LogS) Stability
Azetidine derivative (CAS 136552-06-2) 2.74 66.8 -3.73 Stable under basic conditions
Octahydroindole derivative (CAS 1217512-55-4) 3.12* 75.9* -4.02* Sensitive to strong acids
Isoindoline derivative (CAS 204320-59-2) 3.05* 66.4* -3.85* Base-labile Fmoc group

*Estimated based on structural analogs.

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid, often abbreviated as Fmoc-indoline-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and drug development. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis and as a protective group in organic synthesis. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
  • Molecular Formula : C24H19NO4
  • Molecular Weight : 385.41 g/mol
  • CAS Number : 198560-38-2

The biological activity of Fmoc-indoline-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for molecular recognition processes that can inhibit or modulate biological functions.

Enzyme Inhibition

Research indicates that compounds similar to Fmoc-indoline derivatives can act as inhibitors for various enzymes involved in disease processes. For instance, studies have shown that indole derivatives can inhibit proteases, which are crucial in viral replication and cancer progression .

Biological Activity Overview

The following table summarizes the biological activities reported for Fmoc-indoline-2-carboxylic acid and related compounds:

Activity Mechanism Reference
AntiviralInhibition of viral proteases
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine release
AntimicrobialDisruption of bacterial cell wall

Case Studies

  • Antiviral Activity Against Coronaviruses
    A study investigated the potential of ketone-based inhibitors derived from indole structures against SARS-CoV proteases. The findings indicated that modifications to the indole ring could enhance inhibitory potency, suggesting a similar potential for Fmoc-indoline derivatives .
  • Anticancer Properties
    Research focusing on indole derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. One study reported that specific structural modifications led to increased cytotoxicity against breast cancer cells, highlighting the importance of the indole moiety in therapeutic applications .
  • Anti-inflammatory Effects
    A recent investigation into the anti-inflammatory properties of indole derivatives found that certain compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that Fmoc-indoline derivatives may also possess similar therapeutic benefits .

Q & A

Q. How can researchers study the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For cellular targets, employ fluorescence polarization assays with labeled analogs .

Data Gaps and Recommendations

  • Ecotoxicity : No data on biodegradation or aquatic toxicity are available. Perform OECD 301D ready biodegradability tests and algal toxicity assays (OECD 201) .
  • Reaction Byproducts : Characterize decomposition products (e.g., CO, NOx) via GC-MS during thermal stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid
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1-(((9H-Fluoren-9-yl)methoxy)carbonyl)indoline-2-carboxylic acid

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